molecular formula C14H21BrMg B8748098 3,5-Di-t-butylphenylmagnesium bromide

3,5-Di-t-butylphenylmagnesium bromide

Cat. No.: B8748098
M. Wt: 293.53 g/mol
InChI Key: NBLTYPTZIVHODY-UHFFFAOYSA-M
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Description

3,5-Di-t-butylphenylmagnesium bromide is a sterically hindered aryl Grignard reagent of significant interest in synthetic and materials chemistry. Its primary research value derives from the dual role of the 3,5-di-t-butylphenyl group, which acts as a bulky aryl substituent to enhance solubility of organic molecules in non-polar solvents and provides substantial steric protection to metal centers in coordination compounds. This makes it a pivotal building block for the preparation of ligands used in catalysis, where it can modulate the activity and stability of transition metal complexes . Furthermore, the reagent is used to functionalize polycyclic aromatic systems and graphene fragments, which are foundational structures in the development of organic electronic materials and open-shell molecules for spintronics and quantum computing . The mechanism of action is consistent with that of other Grignard reagents, functioning as a strong nucleophile and base. It readily adds to carbonyl groups, such as in ketones and aldehydes, and can participate in nucleophilic substitution reactions . The extreme reactivity of the Grignard functionality necessitates strict handling under inert conditions, as it is moisture-sensitive and reacts violently with protic solvents . This reagent is offered For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

Molecular Formula

C14H21BrMg

Molecular Weight

293.53 g/mol

IUPAC Name

magnesium;1,3-ditert-butylbenzene-5-ide;bromide

InChI

InChI=1S/C14H21.BrH.Mg/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6;;/h8-10H,1-6H3;1H;/q-1;;+2/p-1

InChI Key

NBLTYPTZIVHODY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C[C-]=C1)C(C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Direct Magnesium-Halogen Exchange

The most widely documented method involves the reaction of 3,5-di-tert-butylbromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF). This procedure follows classical Grignard reagent synthesis principles, where the aryl halide reacts with activated magnesium turnings under an inert atmosphere.

Procedure :

  • Reactants :

    • 3,5-Di-tert-butylbromobenzene (4.34 g, 16.1 mmol)

    • Magnesium turnings (502 mg, 20.7 mmol, 1.3 equivalents)

    • Anhydrous THF (50 mL)

  • Conditions :

    • The reaction mixture is stirred under gentle heat (40–50°C) for 12 hours in a nitrogen or argon atmosphere.

    • Excess magnesium ensures complete consumption of the aryl bromide, minimizing side reactions.

  • Workup :

    • The mixture is filtered to remove unreacted magnesium, yielding a pale yellow solution of the Grignard reagent.

Key Considerations :

  • Solvent Purity : THF must be rigorously dried over molecular sieves or sodium benzophenone ketyl to prevent hydrolysis.

  • Magnesium Activation : Mechanical stirring or ultrasonic treatment enhances magnesium surface reactivity, accelerating initiation.

Alternative Halide Sources

While bromides are standard, chloride derivatives have been explored under high-temperature conditions. However, the lower reactivity of aryl chlorides necessitates prolonged reaction times (>24 hours) and elevated temperatures (60–70°C), often resulting in lower yields.

Industrial Production Considerations

Scalability Challenges

Industrial synthesis prioritizes cost-effectiveness and safety. Key adaptations from laboratory methods include:

  • Continuous Flow Reactors : These systems minimize exposure to air and moisture, enhancing reproducibility.

  • Automated Quenching : In-line neutralization systems mitigate risks associated with large-scale Grignard reagent handling.

Table 1 : Comparison of Laboratory vs. Industrial Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Flame-Dried Flask)Continuous Flow
Temperature40–50°C50–60°C
Reaction Time12 hours6–8 hours
Yield (Estimated)85–90%90–95%

Mechanistic Insights

Initiation and Propagation

The reaction proceeds via a radical mechanism:

  • Electron Transfer : Magnesium donates an electron to the carbon-bromine bond, generating a radical intermediate.

  • Bond Cleavage : The C–Br bond breaks, forming a phenyl radical and bromide ion.

  • Metal Coordination : The phenyl radical bonds to magnesium, forming the organomagnesium species.

Critical Factors :

  • Oxygen Exclusion : Trace oxygen promotes magnesium oxide formation, deactivating the reagent.

  • Solvent Coordination : THF stabilizes the Grignard reagent through Lewis acid-base interactions, preventing aggregation.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times to 2–3 hours while maintaining yields ≥85%. This method remains experimental but offers promise for high-throughput applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-t-butylphenylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and boronic acids. The reactions are typically carried out under an inert atmosphere using solvents like THF or diethyl ether. The reaction conditions, such as temperature and time, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, in nucleophilic substitution reactions, the product is a new organomagnesium compound, while in coupling reactions, the product is a biaryl compound .

Scientific Research Applications

3,5-Di-t-butylphenylmagnesium bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Di-t-butylphenylmagnesium bromide exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The magnesium center acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The tert-butyl groups on the phenyl ring provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Steric Hindrance : The tert-butyl groups in this compound impose significant steric bulk, reducing its reactivity in nucleophilic additions compared to less hindered analogs like 3,5-dimethylphenylmagnesium bromide .
  • In contrast, tert-butyl groups are purely electron-donating via induction, offering less resonance stabilization .

Solubility and Handling

  • All listed Grignard reagents are typically used in ethereal solvents (THF or 2-MeTHF). However, the tert-butyl derivative may require stricter temperature control due to its lower solubility at higher concentrations .
  • Safety protocols for handling (e.g., inert atmosphere, moisture exclusion) are consistent across Grignard reagents, but the tert-butyl variant’s steric bulk may slightly reduce its pyrophoric tendency compared to simpler alkyl analogs like isobutylmagnesium bromide .

Research Findings and Case Studies

  • Ligand Synthesis: A study demonstrated that this compound reacts with 1,2-bis(dichlorophosphino)ethane at −65°C to form tBudppe, a ligand used in iron complexes for catalytic applications .
  • Reactivity Comparison : In cross-coupling reactions, 3,5-dimethylphenylmagnesium bromide exhibited faster kinetics than its tert-butyl counterpart, attributed to reduced steric hindrance .

Q & A

Q. What are the recommended methodologies for synthesizing 3,5-Di-t-butylphenylmagnesium bromide while ensuring inert reaction conditions?

Synthesis typically involves reacting 3,5-di-t-butylbromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert atmospheres (argon/nitrogen). Key steps include:

  • Magnesium activation : Pre-treatment with iodine or mechanical scraping to remove oxide layers.
  • Controlled addition : Slow addition of aryl bromide to magnesium to prevent exothermic runaway reactions.
  • Monitoring : Reaction progress tracked via gas evolution and color change (cloudy gray to dark brown). Ensure strict exclusion of moisture/oxygen using Schlenk lines or gloveboxes, as the reagent reacts violently with water .

Q. How should this compound be handled to mitigate flammability and reactivity risks?

  • Storage : Use sealed, moisture-free containers under inert gas (e.g., AcroSeal™ bottles). Store at 2–8°C to minimize degradation .
  • Handling : Work in fume hoods with spark-free equipment. Use flame-resistant lab coats, gloves (nitrile/neoprene), and face shields.
  • Spill management : Neutralize with dry sand or inert adsorbents; avoid water due to violent reactions .

Q. What analytical techniques are suitable for characterizing this compound and its reaction products?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm aryl group incorporation and monitor Grignard reagent stability.
  • Gas chromatography (GC) : Analyze purity and detect side products (e.g., biphenyls from coupling reactions).
  • Titration : Quantify active magnesium content using iodometric methods .

Q. How does solvent choice (THF vs. 2-MeTHF) impact the reactivity of this Grignard reagent?

THF provides higher solubility for magnesium intermediates, favoring faster initiation, while 2-MeTHF offers better thermal stability and reduced peroxide formation. Solvent selection depends on reaction temperature and compatibility with downstream substrates .

Advanced Research Questions

Q. What strategies optimize the use of 3,5-Di-t-butylphenylphenylmagnesium bromide in sterically hindered cross-coupling reactions?

  • Catalyst design : Use Pd-based catalysts (e.g., Pd(dba)₂ with bulky phosphine ligands) to enhance turnover in Suzuki-Miyaura couplings.
  • Temperature modulation : Gradual warming (-20°C to RT) improves selectivity for hindered substrates.
  • Additives : Add LiCl to stabilize intermediates and reduce undesired protonolysis .

Q. How can side reactions (e.g., protonolysis, homo-coupling) be minimized during nucleophilic additions?

  • Substrate pre-drying : Remove trace water from electrophiles (e.g., ketones, esters) using molecular sieves.
  • Low-temperature protocols : Conduct reactions at -78°C to suppress enolization or elimination.
  • Stoichiometric control : Use a slight excess of Grignard reagent (1.1–1.3 equiv) to compensate for decomposition .

Q. What challenges arise during large-scale purification of products derived from this reagent, and how are they addressed?

  • Byproduct removal : Use silica gel chromatography or recrystallization to separate aryl-magnesium adducts.
  • Residual magnesium salts : Employ aqueous washes (post-quenching) with NH₄Cl or citric acid, followed by drying (MgSO₄).
  • Scale-up safety : Implement continuous flow systems to control exotherms and reduce batch variability .

Q. How do computational studies (DFT, MD) enhance understanding of its reaction mechanisms?

  • Transition state analysis : DFT calculations predict regioselectivity in arylations (e.g., para vs. meta addition).
  • Solvent effects : Molecular dynamics (MD) simulations model solvation shells in THF/2-MeTHF, correlating with kinetic data.
  • Degradation pathways : Identify intermediates in hydrolysis or oxidation using energy profile modeling .

Q. What are the implications of its air/moisture sensitivity for in situ reaction monitoring techniques?

  • FTIR/Raman spectroscopy : Use attenuated total reflectance (ATR) probes in sealed reactors to track reagent consumption.
  • Online GC-MS : Integrate closed-loop sampling systems to avoid air exposure.
  • Challenges : Signal interference from solvent vapors requires baseline correction algorithms .

Safety and Compliance

Q. What protocols ensure safe disposal of waste containing this compound?

  • Quenching : Slowly add ethanol or isopropanol to neutralize residual reagent, followed by aqueous NH₄Cl.
  • Solid waste : Collect in sealed containers labeled for halogenated/organometallic waste.
  • Liquid waste : Filter through activated carbon to adsorb organic residues before disposal .

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